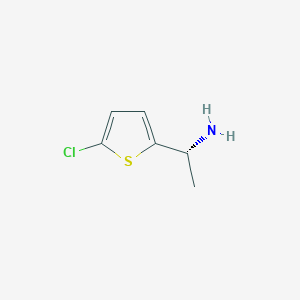
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a methoxypyrrolidine group attached to a benzaldehyde moiety, making it a valuable asset in various chemical research and development projects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxypyrrolidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in high-purity forms (minimum 95%) for research purposes . The production process involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxypyrrolidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the development of novel materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The methoxypyrrolidine group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The benzaldehyde moiety can also participate in redox reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxypyrrolidin-1-yl)acetophenone
- 2-(3-Methoxypyrrolidin-1-yl)benzonitrile
- 2-(3-Methoxypyrrolidin-1-yl)benzyl alcohol
Uniqueness
2-(3-Methoxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of both the methoxypyrrolidine and benzaldehyde groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and selectivity in various applications, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(3-methoxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-7-13(8-11)12-5-3-2-4-10(12)9-14/h2-5,9,11H,6-8H2,1H3 |
Clave InChI |
OCRHYCMNHYLECA-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(C1)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)


![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)




![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

